molecular formula C26H22N4O5 B14117388 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one

3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one

Cat. No.: B14117388
M. Wt: 470.5 g/mol
InChI Key: ZBUXYCUWZACLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and multiple functional groups such as nitro and methoxy groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Quinoline Core Construction: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aniline derivative to construct the quinoline core.

    Nitration: The final step involves the nitration of the quinoline ring to introduce the nitro group at the desired position.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole and quinoline rings can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and pyrazole-containing molecules. For example:

    6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and quinoline features but lacks the pyrazole ring.

    3,4-dimethoxyphenylethylamine: Contains the dimethoxyphenyl group but differs significantly in overall structure and function.

The uniqueness of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one lies in its combination of functional groups and rings, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

3-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-nitro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H22N4O5/c1-34-22-11-8-16(12-23(22)35-2)20-14-21(29-28-20)25-24(15-6-4-3-5-7-15)18-13-17(30(32)33)9-10-19(18)27-26(25)31/h3-13,20,28H,14H2,1-2H3,(H,27,31)

InChI Key

ZBUXYCUWZACLGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.